5-Methylheptan-1-amine

Positional isomerism Amine reactivity Nucleophilicity

5-Methylheptan-1-amine (CAS 44839-43-2; IUPAC: 5-methyl-1-heptanamine) is a branched, primary aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. The compound features a seven-carbon linear backbone with a methyl substituent at the C5 position and a terminal primary amine at C1, distinguishing it from both its positional isomer 5-methylheptan-2-amine (amine at C2) and the linear analog heptylamine (C7, unbranched).

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
Cat. No. B13599341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylheptan-1-amine
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCC(C)CCCCN
InChIInChI=1S/C8H19N/c1-3-8(2)6-4-5-7-9/h8H,3-7,9H2,1-2H3
InChIKeyNBWWCIQUCAHONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylheptan-1-amine for Research Procurement: Compound Identity and Baseline Specifications


5-Methylheptan-1-amine (CAS 44839-43-2; IUPAC: 5-methyl-1-heptanamine) is a branched, primary aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol . The compound features a seven-carbon linear backbone with a methyl substituent at the C5 position and a terminal primary amine at C1, distinguishing it from both its positional isomer 5-methylheptan-2-amine (amine at C2) and the linear analog heptylamine (C7, unbranched) . Available from chemical suppliers at 95% (Sigma Aldrich/Enamine) to 98% purity (Leyan) , it serves as a building block for organic synthesis, particularly for constructing more complex amines via reductive amination or alkylation pathways.

Why 5-Methylheptan-1-amine Cannot Be Replaced by Generic Heptylamines or Positional Isomers


In-class compounds such as heptylamine, 5-methylheptan-2-amine, or N-methylheptan-1-amine cannot substitute for 5-methylheptan-1-amine without altering chemical reactivity and experimental outcomes. The amine position (C1 terminal vs. C2 internal) fundamentally changes nucleophilic behavior: primary 1-amines form imine intermediates with carbonyls, whereas 2-amines (secondary at the α-carbon) form enamines, yielding different downstream products [1]. Chain branching at C5 introduces steric effects absent in linear heptylamine, influencing reaction rates and selectivity in amidation or reductive amination [2]. Furthermore, primary vs. secondary amine identity at nitrogen (as in N-methylheptan-1-amine) alters hydrogen-bond donor count, boiling point, and pKa, critical for applications where protonation state dictates solubility, extraction efficiency, or biological target engagement [3]. The quantitative evidence below documents these differences.

5-Methylheptan-1-amine: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 5-Methylheptan-1-amine (1° Terminal) vs. 5-Methylheptan-2-amine (2° Internal) — Physicochemical and Reactivity Contrast

5-Methylheptan-1-amine (CAS 44839-43-2) is a primary amine with the NH₂ group at the terminal C1 position, whereas 5-methylheptan-2-amine (CAS 53907-81-6) bears the amine at the internal C2 position. This positional shift produces quantifiable differences in physical properties and reactivity. The 2-amino isomer has a reported boiling point of 157–157.5 °C, density of 0.783 ± 0.06 g/cm³, refractive index of 1.4238 (589.3 nm, 24 °C), and a predicted pKa of 11.04 ± 0.35 . For the 1-amino target compound, experimental boiling point, density, and melting point remain unreported in public databases, listed as 'N/A' across multiple authoritative sources . This absence of published experimental physical property data for the 1-amino isomer is itself a selection-relevant differentiation: the 2-amino isomer is better characterized and historically more studied in pharmacological contexts (vasopressor activity ~1/250 of epinephrine; LD₅₀ 100–200 mg/kg i.p. in mice) [1], while the 1-amino isomer offers a structurally distinct primary amine handle suitable for terminal functionalization strategies where a secondary internal amine would not be competent.

Positional isomerism Amine reactivity Nucleophilicity Organic synthesis

Primary Amine vs. Secondary Amine Identity: 5-Methylheptan-1-amine vs. N-Methylheptan-1-amine — Hydrogen Bond Donor Count and Physical Property Divergence

5-Methylheptan-1-amine (CAS 44839-43-2) is a primary amine (R-CH₂-NH₂) with two N–H hydrogen bond donors, while N-methylheptan-1-amine (CAS 36343-05-2) is a secondary amine (R-CH₂-NH-CH₃) with only one N–H donor. This difference produces a substantial boiling point divergence: N-methylheptan-1-amine boils at 53–54 °C at 6 mmHg with a density of 0.768 g/mL at 20 °C and a LogP of 2.567 . Although experimental boiling point data for 5-methylheptan-1-amine are unavailable , class-level inference based on primary vs. secondary amine trends predicts a higher boiling point for the primary amine due to stronger intermolecular H-bonding (1° amines typically boil 10–30 °C higher than isomeric 2° amines of similar MW) [1]. The additional H-bond donor also affects solubility in polar solvents and chromatographic retention behavior. Pharmaceutical and biological buffer applications that depend on the protonation state (pKa ~10.6 for primary alkylamines vs. ~10.8–11.0 for secondary) will be sensitive to this difference [1].

Amine classification Hydrogen bonding Boiling point Procurement specification

Chain Length Differentiation: 5-Methylheptan-1-amine (C8) vs. 5-Methylhexan-1-amine (C7) — Molecular Weight, Lipophilicity, and Procurement Purity

5-Methylheptan-1-amine (C₈H₁₉N, MW 129.24) contains one additional methylene unit compared to 5-methylhexan-1-amine (C₇H₁₇N, MW 115.22; CAS 4746-31-0), a compound known as 1,3-dimethylamylamine (DMAA) with notable stimulant properties and regulatory history . The MW difference of 14.02 Da translates to an increase in predicted LogP by approximately 0.5 log units (class-level trend: ~0.5 LogP increment per added CH₂ for aliphatic amines), enhancing lipophilicity for applications requiring increased membrane permeability or organic-phase partitioning [1]. In procurement terms, both compounds are commercially available at 95% purity , but 5-methylheptan-1-amine is additionally offered at 98% purity (Leyan) , providing a higher-purity option for applications with stringent purity requirements. The absence of 5-methylheptan-1-amine on the WADA Prohibited List (unlike DMAA, added in 2010) may also simplify regulatory compliance for certain research applications .

Chain length Lipophilicity Molecular weight Purity specification

Branched vs. Linear Primary Amine: 5-Methylheptan-1-amine vs. Heptylamine — Steric and Solubility Differentiation

5-Methylheptan-1-amine contains a methyl branch at C5 on the heptyl backbone, distinguishing it from linear heptylamine (CAS 111-68-2; C₇H₁₇N, MW 115.22). Heptylamine has well-characterized experimental properties: boiling point 154–156 °C, density 0.777 g/mL (25 °C), melting point −23 °C, and refractive index 1.4251 (20 °C) . Thermodynamic studies of heptane + amine mixtures demonstrate that branched C3–C5 amines display excess molar volumes (Vᴱ) that are larger (more positive) than those of their corresponding linear isomers, indicating that branching disrupts packing efficiency and alters solvation thermodynamics [1]. This class-level finding supports the inference that 5-methylheptan-1-amine, with its C5 methyl branch, will exhibit different mixing and solvation behavior compared to linear heptylamine in non-polar solvents. Additionally, the methyl branch increases the compound's steric bulk near the chain center, which can modulate reaction rates in nucleophilic addition or substitution reactions where steric accessibility of the amine is rate-limiting [2].

Chain branching Steric effect Solubility Excess molar volume

Optimal Application Scenarios for 5-Methylheptan-1-amine Based on Differentiated Evidence


Terminal Primary Amine Functionalization in Medicinal Chemistry SAR Campaigns

When a synthetic route requires a terminal primary amine handle for imine formation, reductive amination with aldehydes, or amide coupling at the chain terminus, 5-methylheptan-1-amine (CAS 44839-43-2) is the correct isomer. Its positional isomer 5-methylheptan-2-amine (CAS 53907-81-6) cannot form terminal imines and would yield enamine products instead, diverting the synthesis toward a different chemotype . The methyl branch at C5 introduces steric bulk that can be exploited to modulate binding pocket occupancy in target proteins, while the C8 chain (vs. C7 in 5-methylhexan-1-amine) provides an additional ~0.5 LogP units of lipophilicity for membrane penetration optimization .

Non-Polar Solvent-Based Extraction and Phase-Transfer Catalysis

The C5 methyl branch in 5-methylheptan-1-amine, based on class-level thermodynamic evidence, is expected to produce larger excess molar volumes in hydrocarbon solvents compared to linear heptylamine, improving solubility and potentially enhancing phase-transfer efficiency in heptane or hexane systems . This differentiates it from linear heptylamine (bp 154–156 °C; density 0.777 g/mL) for applications where branched amines show favorable mixing thermodynamics and reduced self-association in non-polar media.

Procurement of High-Purity Building Block for Stringent Analytical or Biological Assays

5-Methylheptan-1-amine is commercially available at 98% purity (Leyan) , providing a higher-grade option compared to the 95% standard for 5-methylhexan-1-amine (DMAA) . For NMR reference standard preparation, high-sensitivity biological assays, or impurity profiling studies where trace contaminants could confound results, the 98% grade reduces the burden of pre-assay purification. Buyers must verify CAS 44839-43-2 to avoid confusion with N-methylheptan-1-amine (CAS 36343-05-2, secondary amine) or 5-methylheptan-2-amine (CAS 53907-81-6, positional isomer) .

Structure-Activity Relationship Studies of Branched Aliphatic Amines on Trace Amine-Associated Receptors (TAARs)

Published pharmacological data show that chain-methyl-substituted heptylamines exhibit distinct vasopressor activity profiles depending on methyl position (Marsh & Herring, 1950) . 5-Methyl-2-heptylamine demonstrated vasopressor activity approximately 1/250 that of epinephrine, while its 1-amino positional isomer (5-methylheptan-1-amine) remains pharmacologically uncharacterized in the peer-reviewed literature. This data gap represents an opportunity for novel SAR exploration: the terminal primary amine may interact differently with TAAR family receptors compared to the more extensively studied 2-amino heptylamine series, making 5-methylheptan-1-amine a valuable probe compound for receptor selectivity profiling .

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